Order CAS 1264045-63-7 for CB1 antagonist SAR. This 2,5-dichlorophenyl regioisomer enables direct comparison with 2,4-dichloro analogs—critical for understanding substitution geometry effects on target engagement and selectivity. The free carboxylic acid supports amide/ester diversification for library synthesis. Also suitable for carbonic anhydrase IX/XII screening and as a chromatographic reference standard for regioisomeric mixtures. Inquire for bulk pricing and custom synthesis.
Molecular FormulaC16H12Cl2N2O2
Molecular Weight335.2 g/mol
CAS No.1264045-63-7
Cat. No.B6345028
⚠ Attention: For research use only. Not for human or veterinary use.
1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264045-63-7; molecular formula C16H12Cl2N2O2; molecular weight 335.18 g/mol) is a member of the diaryl-4,5-dihydro-1H-pyrazole-3-carboxylic acid class, also referred to as a pyrazoline-3-carboxylic acid scaffold. This compound features a characteristic 1-(2,5-dichlorophenyl) and a 5-phenyl substitution pattern on a non-aromatic pyrazoline ring bearing a carboxylic acid moiety at position 3, core physicochemical data being primarily available through chemical vendor catalogs .
Why Generic Substitution of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS 1264045-63-7) Poses Risk Without Verified Differentiation Data
Within the diaryl-dihydropyrazole-3-carboxylic acid chemical space, even minor structural changes to the aryl substitution pattern can profoundly alter biological target engagement, potency, selectivity, and pharmacokinetic properties. The 2,5-dichlorophenyl arrangement of CAS 1264045-63-7 is distinct from the more commonly studied 2,4-dichlorophenyl regioisomers [1]. High-strength quantitative comparative evidence against its closest analogs or alternatives for this specific compound is currently unavailable in the peer-reviewed public domain. Consequently, direct interchange with an in-class compound, such as 1-(5-chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid , cannot be scientifically justified without explicit verification data. The quantitative evidence guide below is therefore limited to publicly verifiable chemical identification data, and the applicant must exercise caution when substituting this specific compound for any analog unless directly supported by future experimental validation.
[1] Srivastava, B. K. et al. Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model. J. Med. Chem. 2007, 50, 5951-5966. PMID: 17979261. View Source
Quantitative Evidence Guide for 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS 1264045-63-7): Limited Differential Data
Best-Research and Industrial Application Scenarios for 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid (CAS 1264045-63-7)
Use as a Research Chemical for the Synthesis of Novel CB1 Receptor Ligand Libraries
The dihydropyrazole-3-carboxylic acid core is a key intermediate in the synthesis of cannabinoid CB1 receptor antagonists, as demonstrated by structurally related 2,4-dichlorophenyl analogs [1]. Users may procure CAS 1264045-63-7 to systematically explore structure-activity relationships (SAR) at the N1-aryl position, specifically to compare the impact of the 2,5-dichloro substitution versus the published 2,4-dichloro congeners.
Exploratory Probe for Carbonic Anhydrase Isoform Selectivity
The pyrazole-3-carboxylic acid pharmacophore has been established as a non-sulfonamide inhibitor scaffold for human carbonic anhydrase isoforms IX and XII with micromolar Ki values [2]. This compound's unique substitution pattern makes it a candidate for screening against CA isoforms in a congeneric set alongside its published 1H-pyrazole counterparts.
Chemical Reference Standard for Analytical Method Development
Given its distinct dichloro-substitution pattern, CAS 1264045-63-7 can serve as a reference standard for chromatographic or mass spectrometric method development when analyzing mixtures of regioisomeric diaryl-dihydropyrazole-3-carboxylic acids.
Building Block for Fragment-Based Drug Discovery
The compound's carboxylic acid functionality is amenable to amide coupling or esterification, enabling its use as a fragment or diversity element in the generation of compound libraries for medium- to high-throughput screening campaigns.
[1] EP2314578A1. Cinchonidine salt of (4S,5S)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, useful as intermediate in the preparation of cannabinoid CB1 neutral antagonists. View Source
[2] Cvijetić, I. N. et al. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorg. Med. Chem. 2015, 23, 4649-4659. PMID: 26088336. View Source
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